molecular formula C7H9N3O B1394367 N'-Hydroxy-4-methylpyridine-3-carboximidamide CAS No. 1159319-18-2

N'-Hydroxy-4-methylpyridine-3-carboximidamide

Cat. No.: B1394367
CAS No.: 1159319-18-2
M. Wt: 151.17 g/mol
InChI Key: WPASYGFBUXMARY-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methylpyridine-3-carboximidamide: is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-4-methylpyridine-3-carboximidamide typically involves the reaction of 4-methylpyridine-3-carboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of N’-Hydroxy-4-methylpyridine-3-carboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-4-methylpyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-Hydroxy-4-methylpyridine-3-carboximidamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methylpyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • N’-Hydroxy-4-chloropyridine-3-carboximidamide
  • N’-Hydroxy-4-ethylpyridine-3-carboximidamide
  • N’-Hydroxy-4-phenylpyridine-3-carboximidamide

Comparison: N’-Hydroxy-4-methylpyridine-3-carboximidamide is unique due to its methyl group, which influences its chemical reactivity and binding properties. Compared to its analogs, it exhibits distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N'-hydroxy-4-methylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPASYGFBUXMARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

850 mg (7.20 mmol) of 4-methylpyridine-3-carbonitrile, 750 mg (10.79 mmol) of hydroxylammonium chloride and 1.2 ml (8.6 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 666 mg (61% of theory)
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-Hydroxy-4-methylpyridine-3-carboximidamide
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N'-Hydroxy-4-methylpyridine-3-carboximidamide
Reactant of Route 3
N'-Hydroxy-4-methylpyridine-3-carboximidamide
Reactant of Route 4
N'-Hydroxy-4-methylpyridine-3-carboximidamide
Reactant of Route 5
N'-Hydroxy-4-methylpyridine-3-carboximidamide

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